2-((5-ethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-methylacetamide
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Overview
Description
Scientific Research Applications
Synthesis Methodologies and Heterocyclic Compound Development
Research has been conducted on the synthesis and assessment of heterocyclic compounds incorporating thiadiazole moieties, showcasing innovative approaches to create substances with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide presents a novel method that could be utilized for the antiviral drug Triazid®, highlighting a solvent-free condition approach (Baklykov et al., 2019).
Potential Antimicrobial and Antituberculosis Applications
A study on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents has demonstrated the utility of such compounds in mediating histamine release, indicating broader therapeutic applications (Medwid et al., 1990). Moreover, the synthesis of new 3-Heteroarylindoles as potential anticancer agents, incorporating pyrido[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(7H)-ones, suggests a promising avenue for the development of cancer therapeutics (Abdelhamid et al., 2016).
Antimalarial Effects
The antimalarial effects of certain triazolopyrimidine derivatives have been explored, offering insights into new therapeutic options for combating malaria, a significant global health challenge (Werbel et al., 1973).
Future Directions
The future research directions for this compound could include further investigation into its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored, as similar compounds have shown antimicrobial activity .
Properties
IUPAC Name |
2-[(5-ethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-3-6-4-7(16)12-9-13-14-10(15(6)9)18-5-8(17)11-2/h4H,3,5H2,1-2H3,(H,11,17)(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDYOOPJMSMFQMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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